6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a chemical compound . It belongs to the class of indazoles, which are heterocyclic aromatic organic compounds . Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .Chemical Reactions Analysis
The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Scientific Research Applications
Structural Studies
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole and its derivatives have been extensively studied for their structural characteristics. X-ray crystallography and multinuclear magnetic resonance spectroscopy, including solid-state CPMAS, have been used to determine the structures and study tautomerism in NH-indazoles and their fluorinated counterparts (Teichert et al., 2007). Computational studies have also been conducted to understand the tautomerism of tetrahydro-4H-indazol-4-one derivatives, which are closely related to this compound (Medina et al., 2006).
Synthesis and Reactivity
Several studies focus on the synthesis of derivatives of this compound and their reactivity. One study discusses the synthesis of tetrahydroindazolones and their structural characterization (Claramunt et al., 2006). Other research includes the development of new chelating ligands containing two pyrazole fragments derived from 4,5,6,7-tetrahydro-1H-indazole (Kravtsov et al., 2009).
Coordination Chemistry
Coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals such as Cu(II), Co(II), and Ag(I) has been investigated. This research explores different geometries and structural perspectives, revealing how the ligand adopts different isomeric forms depending on the metal and anion present in the starting salts (Khan et al., 2017).
Antimicrobial and Antioxidant Properties
A study on the synthesis of 4,5,6,7-tetrahydroindazole-5-carboxylic acids indicated potential anti-inflammatory activity, highlighting the diverse applications of these compounds (Nagakura et al., 1979). Additionally, the antioxidant properties of indazole derivatives, including tetrahydroindazoles, were evaluated, indicating some potential in this area as well (Polo et al., 2016).
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole compounds generally interact with their targets by binding to the active site, leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
Properties
IUPAC Name |
6,6-dimethyl-1,4,5,7-tetrahydroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2)4-3-7-6-10-11-8(7)5-9/h6H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGNCGWYJNMRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.